molecular formula C9H14FIN2O B2957227 1-(2-fluoroethyl)-4-iodo-5-(propoxymethyl)-1H-pyrazole CAS No. 1855944-21-6

1-(2-fluoroethyl)-4-iodo-5-(propoxymethyl)-1H-pyrazole

Cat. No.: B2957227
CAS No.: 1855944-21-6
M. Wt: 312.127
InChI Key: WUIMEYYEKIKZCE-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-4-iodo-5-(propoxymethyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Properties

IUPAC Name

1-(2-fluoroethyl)-4-iodo-5-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FIN2O/c1-2-5-14-7-9-8(11)6-12-13(9)4-3-10/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIMEYYEKIKZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=C(C=NN1CCF)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-4-iodo-5-(propoxymethyl)-1H-pyrazole involves several steps, typically starting with the preparation of the pyrazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole core. Subsequent halogenation and alkylation reactions introduce the iodo and propoxymethyl groups, respectively. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to achieve high yields and purity.

Chemical Reactions Analysis

1-(2-Fluoroethyl)-4-iodo-5-(propoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles through substitution reactions, often using reagents like sodium azide or potassium cyanide.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation may yield pyrazole N-oxides, while reduction can lead to the formation of hydrazines.

    Coupling Reactions: The fluoroethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Fluoroethyl)-4-iodo-5-(propoxymethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-iodo-5-(propoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and selectivity, while the iodo group may facilitate the formation of covalent bonds with target proteins. The propoxymethyl group can influence the compound’s solubility and bioavailability. Overall, the compound’s effects are mediated through its ability to modulate specific biochemical pathways.

Comparison with Similar Compounds

1-(2-Fluoroethyl)-4-iodo-5-(propoxymethyl)-1H-pyrazole can be compared with other fluorinated pyrazoles, such as:

    1-(2-Fluoroethyl)-3-iodo-4-(propoxymethyl)-1H-pyrazole: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

    1-(2-Fluoroethyl)-4-chloro-5-(propoxymethyl)-1H-pyrazole: The chloro group can alter the compound’s chemical properties and biological activity compared to the iodo group.

    1-(2-Fluoroethyl)-4-iodo-3-(methoxymethyl)-1H-pyrazole: The methoxymethyl group can affect the compound’s solubility and pharmacokinetics.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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